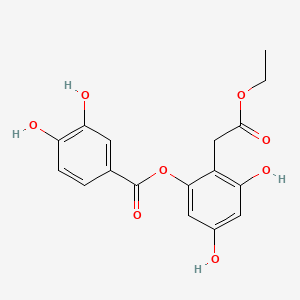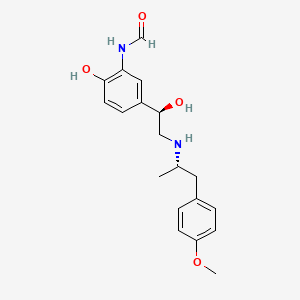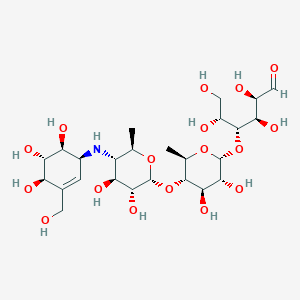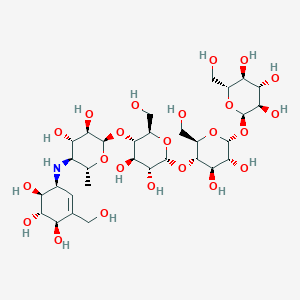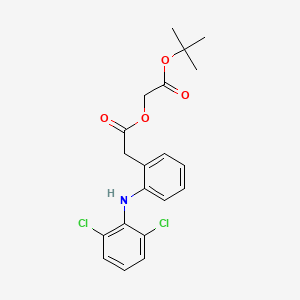
7-(4-Chlorobutoxy)quinolin-2(1H)-one
Vue d'ensemble
Description
7-(4-Chlorobutoxy)quinolin-2(1H)-one is a chemical compound with the CAS number 913613-82-8 . It has a molecular weight of 251.71 . This compound is an impurity of Brexipiprazole, a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders . It is also a metabolite of Aripiprazole, an atypical antipsychotic used to treat schizophrenia .
Molecular Structure Analysis
The molecular formula of 7-(4-Chlorobutoxy)quinolin-2(1H)-one is C13H14ClNO2 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 460.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Physical And Chemical Properties Analysis
7-(4-Chlorobutoxy)quinolin-2(1H)-one is a solid at room temperature . It has a molar refractivity of 66.9±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 207.0±3.0 cm3 . The compound has a flash point of 232.5±28.7 °C .Applications De Recherche Scientifique
Anticancer Activity : Some studies have focused on the anticancer properties of quinolin-2(1H)-one derivatives. For instance, Wang et al. (2009) investigated the in vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues, a class of compounds related to quinolin-2(1H)-one, and found significant potential in treating breast cancer (Wang et al., 2009).
Antifungal and Antibacterial Properties : Research by Bhatt et al. (2015) on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which include quinolin-2(1H)-one structures, showed significant antimicrobial activities, indicating potential use in treating infections (Bhatt et al., 2015).
Synthetic Methodologies : The synthesis of quinolin-2(1H)-one derivatives is a key area of study, with methodologies such as microwave-assisted synthesis being explored for their efficiency and applicability in creating biologically active compounds (Glasnov et al., 2005).
Enzyme Inhibition Studies : Vullo et al. (2015) investigated the interaction of 7-amino-3,4-dihydro-1H-quinolin-2-one with human carbonic anhydrase isoforms, revealing its potential as an inhibitor, which could have implications in drug design and development (Vullo et al., 2015).
Chemical Structure Analysis : Studies have also focused on elucidating the chemical structures and properties of quinolin-2(1H)-one derivatives, which is crucial for understanding their biological activity and potential applications (Tanjung et al., 2017).
Safety and Hazards
Orientations Futures
As an impurity of Brexipiprazole , future research on 7-(4-Chlorobutoxy)quinolin-2(1H)-one could focus on its potential impact on the efficacy and safety of Brexipiprazole. Further studies could also explore its pharmacological properties and potential applications in the treatment of mental disorders.
Propriétés
IUPAC Name |
7-(4-chlorobutoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQAKBJISUNJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717908 | |
| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
CAS RN |
913613-82-8 | |
| Record name | 7-(4-Chlorobutoxy)-1H-quinolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913613828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(4-CHLOROBUTOXY)-1H-QUINOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838EU5N8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

